Kdo Azide

CMP-Kdo synthetase KdsB kinetics LPS biosynthesis

Kdo Azide (8‑azido‑3,8‑dideoxy‑D‑manno‑oct‑2‑ulosonic acid; CAS 1380099‑68‑2) is a synthetic analogue of the essential Gram‑negative bacterial lipopolysaccharide (LPS) sugar 3‑deoxy‑D‑manno‑oct‑2‑ulosonic acid (Kdo). The C‑8 hydroxyl of native Kdo is replaced by a bio‑orthogonal azide (−N₃) handle, enabling copper‑catalysed (CuAAC) or strain‑promoted (SPAAC) click chemistry with alkyne‑bearing detection probes.

Molecular Formula C8H16N4O7
Molecular Weight 280.24 g/mol
Cat. No. B12407148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKdo Azide
Molecular FormulaC8H16N4O7
Molecular Weight280.24 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CN=[N+]=[N-])O)O)O)O)C(=O)C(=O)O.N
InChIInChI=1S/C8H13N3O7.H3N/c9-11-10-2-5(14)7(16)6(15)3(12)1-4(13)8(17)18;/h3,5-7,12,14-16H,1-2H2,(H,17,18);1H3/t3-,5-,6-,7-;/m1./s1
InChIKeyMMNDMXWELAQOMB-LBDSCFHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kdo Azide: A Defined Metabolic Chemical Reporter for LPS & RG‑II Glycan Tracking


Kdo Azide (8‑azido‑3,8‑dideoxy‑D‑manno‑oct‑2‑ulosonic acid; CAS 1380099‑68‑2) is a synthetic analogue of the essential Gram‑negative bacterial lipopolysaccharide (LPS) sugar 3‑deoxy‑D‑manno‑oct‑2‑ulosonic acid (Kdo) [1]. The C‑8 hydroxyl of native Kdo is replaced by a bio‑orthogonal azide (−N₃) handle, enabling copper‑catalysed (CuAAC) or strain‑promoted (SPAAC) click chemistry with alkyne‑bearing detection probes [2]. Because Kdo occupies the inner‑core linkage between lipid A and the core oligosaccharide in virtually all Gram‑negative bacteria—and is uniquely found in the rhamnogalacturonan‑II (RG‑II) pectin of plant primary cell walls—Kdo Azide serves as a pathway‑specific metabolic incorporation probe rather than a generic amine‑ or thiol‑reactive label [3].

Why Generic Kdo Analogues Cannot Substitute for Kdo Azide in Quantitative Workflows


Simple substitution of Kdo Azide with native Kdo, alternative azido‑sugars (e.g., 7‑azido‑7‑deoxy‑Kdo), or non‑Kdo‑based metabolic labels (e.g., azido‑sialic acids, azido‑fucose) fails because each compound faces distinct enzymatic gatekeeping and transporter selectivity [1]. Kdo Azide uptake into the bacterial cytoplasm requires the sialic acid transporter NanT; strains lacking nanT (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii) show zero incorporation, while heterologous NanT expression restores labeling [2]. Even when entry is achieved, the CMP‑Kdo synthetase KdsB processes Kdo Azide with a 6‑fold lower specificity constant compared to natural Kdo, and the regioisomer 7‑azido‑7‑deoxy‑Kdo is not a KdsB substrate at all—precluding LPS incorporation entirely [3]. These orthogonal biochemical filters mean that procurement of the correct azido‑Kdo regioisomer is not interchangeable: selecting Kdo Azide (8‑N₃‑Kdo) is a mandatory specification for any experiment requiring LPS‑specific, fluorescence‑compatible metabolic labeling.

Quantitative Differentiation Evidence for Kdo Azide Relative to Closest Comparators


KdsB Specificity Constant: 6‑Fold Lower for Kdo Azide vs. Native Kdo

The CMP‑Kdo synthetase KdsB activates Kdo for LPS incorporation. Kdo Azide (Kdo‑N₃) exhibits a 6‑fold reduction in specificity constant (k_cat/K_M) compared with native Kdo, directly limiting incorporation efficiency [1].

CMP-Kdo synthetase KdsB kinetics LPS biosynthesis

NanT Transporter Gatekeeping: Absolute Requirement for Kdo Azide Incorporation

Kdo Azide uptake is entirely dependent on the sialic acid transporter NanT. E. coli ΔnanT mutants show zero fluorescent labeling, while NanT complementation fully restores incorporation. Native Kdo uptake is also mediated by NanT, but the azido modification does not bypass this gate [1]. Pseudomonas aeruginosa and Acinetobacter baumannii, which naturally lack nanT, are not labeled unless NanT is heterologously expressed [2].

NanT transporter Gram-negative bacteria uptake specificity

Regioisomeric Selectivity: 8‑N₃‑Kdo Labels LPS; 7‑N₃‑Kdo Does Not

The 8‑azido (Kdo Azide) and 7‑azido regioisomers were compared in Myxococcus xanthus. 8‑N₃‑Kdo is a substrate for the activating enzyme KdsB and yields robust cell‑surface fluorescent labeling after SPAAC click chemistry. In contrast, 7‑N₃‑Kdo is not processed by KdsB, does not incorporate into LPS, and produces no fluorescent signal on the bacterial surface [1].

regioisomer specificity KdsB substrate fluorescent labeling

Global Incorporation Efficiency: <1% of Native Kdo Incorporation Level

When Kdo Azide is fed to E. coli, the overall incorporation into LPS is estimated at <1% compared with native Kdo, attributable to both the 6‑fold KdsB penalty and potential uptake limitations [1]. Mass spectrometry of labeled LPS confirms that the majority of incorporated Kdo Azide appears in truncated ‘rough’ LPS forms (Kdo‑N₃–lipid IVA and (Kdo‑N₃)₂–lipid IVA) rather than full‑length core‑LPS [2].

metabolic labeling efficiency LPS quantitative MS

Strain‑ and Medium‑Dependent Labeling Variability Across E. coli Serotypes

A panel of pathogenic and laboratory E. coli strains (including ET8, SOR‑A, SOR‑B, and clinical isolates) was tested for Kdo Azide incorporation. Labeling efficiency varied substantially across strains and was modulated by growth medium (e.g., LB vs. M9 minimal medium). The majority of labeled LPS was of the ‘rough’ type, with minimal incorporation into smooth LPS bearing O‑antigen [1].

strain variability LPS labeling growth medium

Plant RG‑II Specificity: Kdo Azide Incorporation Occurs Exclusively Through the Endogenous Kdo Biosynthetic Pathway

In Arabidopsis seedlings and tobacco BY‑2 cells, Kdo Azide incorporation into RG‑II pectin is competitively inhibited by native Kdo and its precursor D‑arabinose, but not by L‑arabinose. CMP‑Kdo synthetase inhibition blocks incorporation, demonstrating that Kdo Azide is processed exclusively through the endogenous Kdo activation pathway rather than via non‑specific chemical conjugation [1].

rhamnogalacturonan-II plant cell wall CMP-Kdo synthetase

Highest‑Impact Application Scenarios for Kdo Azide Procurement


Live‑Cell Fluorescence Imaging of LPS Dynamics in NanT‑Positive Gram‑Negative Bacteria

For E. coli, Salmonella typhimurium, Myxococcus xanthus, and other bacteria harboring a functional NanT transporter, Kdo Azide enables copper‑free (SPAAC) or copper‑catalysed (CuAAC) fluorescent labeling of newly synthesized LPS in live cells. This application is supported by direct evidence that ΔnanT strains produce zero signal while NanT‑complemented strains are robustly labeled [1]. Researchers should verify NanT presence genomically before procurement and optimize Kdo Azide concentration (typically 1–5 mM) and pulse time for their specific strain [2].

Relative LPS Synthesis Rate Measurements in E. coli Using Pulse‑Chase Kdo Azide Labeling

The linear correlation between Kdo Azide pulse duration and the amount of fluorescently labeled LPS enables quantitative estimation of relative LPS synthesis rates during exponential growth. This application leverages the <1% incorporation characteristic—sufficient for tracer‑level detection without perturbing bulk LPS composition—and requires SDS‑PAGE/fluorescence quantification for each experimental condition [1].

RG‑II Pectin Visualization and Turnover Studies in Plant Primary Cell Walls

Kdo Azide is the only metabolic probe that specifically labels rhamnogalacturonan‑II in plant cell walls via the endogenous CMP‑Kdo biosynthetic pathway. Pulse‑chase experiments in Arabidopsis roots have demonstrated its utility for tracking RG‑II synthesis and redistribution during cell elongation [1]. The demonstrated competition by D‑arabinose but not L‑arabinose confirms pathway specificity; researchers should include Kdo competition controls to validate incorporation in new plant species [2].

Magnetic Bead‑Based Enrichment of Culturable Gram‑Negative Bacteria from Complex Samples

Kdo Azide incorporation into surface‑exposed LPS, followed by copper‑free SPAAC click chemistry with magnetic bead‑conjugated cyclooctynes, enables non‑lethal, specific enrichment of culturable Gram‑negative bacteria. This method discriminates live E. coli from dead E. coli and from Gram‑positive Bacillus subtilis (which lacks Kdo), providing a culture‑compatible alternative to antibody‑based immunomagnetic separation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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